(3-Methylpyridin-2-yl)methanamine hydrochloride
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Overview
Description
“(3-Methylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2 . It has a molecular weight of 158.63 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a methyl group attached to the 3rd carbon and a methanamine group attached to the 2nd carbon . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
One significant application of (3-Methylpyridin-2-yl)methanamine hydrochloride in scientific research is its potential use in the study of drug metabolism, specifically as a chemical inhibitor of cytochrome P450 isoforms in human liver microsomes. Research indicates that chemical inhibitors play a crucial role in deciphering the involvement of specific CYP isoforms in drug metabolism, which is vital for predicting drug-drug interactions when multiple drugs are coadministered to patients. The selectivity of such inhibitors, including (3-Methylpyridin-2-yl)methanamine or its derivatives, is essential for accurate in vitro assessment of CYP isoform contribution to the total metabolism of drugs. This knowledge helps in the development of safer pharmaceuticals by identifying potential interactions and optimizing dosing regimens to minimize adverse effects (Khojasteh et al., 2011).
Hydroxypyridinone Complexes with Metals
Another area of application is in the development of efficient metal chelators for medical use, such as the chelation of aluminum and iron. Hydroxypyridinones, a class of ligands to which this compound could theoretically relate due to its pyridine component, have shown promise in chelating metal ions like Al3+ and Fe3+. These compounds, including those derived from hydroxypyridinone, are being explored for their potential medical applications, particularly in treating conditions like iron overload and aluminum toxicity. Their ability to form stable complexes with these metal ions at physiological conditions, coupled with favorable lipo-hydrophilic balance, suggests their utility as metal scavengers in therapeutic settings (Santos, 2002).
DNA Binding and Photodynamic Therapy
Furthermore, research on cationic porphyrins and their interactions with DNA highlights another potential application of this compound in the realm of photodynamic therapy (PDT). Cationic porphyrins, due to their ability to bind to DNA through intercalation or external stacking, have been studied for their use in PDT, a treatment method that involves the activation of a photosensitizer by light in the presence of oxygen to produce cytotoxic species. The study of DNA-binding interactions can inform the development of new drugs and therapeutic strategies that utilize these interactions to target cancer cells or pathogens with minimal side effects. The specific interactions of compounds like this compound with DNA could provide insights into designing more efficient and selective photosensitizers for PDT (McMillin et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only in a well-ventilated area .
Properties
IUPAC Name |
(3-methylpyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEGAVWOPSLNLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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